N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine-based small molecule characterized by a sulfanyl acetamide backbone and a 4-ethoxybenzenesulfonyl substituent. The benzyl group at the acetamide nitrogen and the ethoxybenzenesulfonyl moiety at position 5 of the pyrimidine ring are critical for its molecular interactions and solubility .
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-29-16-8-10-17(11-9-16)31(27,28)18-13-23-21(24-20(18)26)30-14-19(25)22-12-15-6-4-3-5-7-15/h3-11,13H,2,12,14H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQIQHUCUSUEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C21H21N3O5S2 and a molecular weight of 477.5 g/mol. It features a complex structure that includes a pyrimidine ring, sulfonyl group, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H21N3O5S2 |
| Molecular Weight | 477.5 g/mol |
| CAS Number | 1021220-85-8 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. Research conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. For instance, in vitro assays revealed an IC50 value of approximately 10 µM against breast cancer cell lines, indicating potent cytotoxicity.
The mechanism underlying the antitumor activity appears to be related to the inhibition of specific signaling pathways involved in cell survival and proliferation. The compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival. Additionally, it promotes the activation of caspases, leading to programmed cell death.
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis rates in tumor tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzene rings and pyrimidine core. Below is a detailed analysis of key derivatives and their biological or physicochemical properties:
Table 1: Comparison of Structural Analogs
Key Observations
Substituent Effects on Bioactivity
- R1 (Acetamide Nitrogen Substituent):
- Benzyl (Target) and 3-methoxyphenyl (Hit15) groups confer distinct anti-inflammatory profiles.
- Bulkier substituents (e.g., 3,5-dimethoxyphenyl in BB10022) may hinder enzyme binding but improve stability .
- R2 (Pyrimidine Sulfonyl Group):
- 4-Ethoxybenzenesulfonyl (Target) balances electron-withdrawing and lipophilic properties, critical for membrane penetration.
- 4-Isopropyl (Hit15) increases hydrophobicity, possibly enhancing target binding .
Biological Activity Trends Antiviral Potential: Hit15 demonstrated 43% pseudovirus inhibition at 10 µM, suggesting the target compound may require optimization for higher efficacy . Anti-Inflammatory Action: Elastase release inhibition correlates with substituent polarity; methoxy and ethoxy groups (Hit15, BB10022) show superior activity compared to bromine or methyl groups . Enzyme Inhibition: The AKR1C1 inhibitor highlights the pyrimidine core’s versatility in targeting oxidoreductases, though the target compound’s ethoxy group may reduce potency compared to methoxy derivatives.
Synthetic Accessibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
